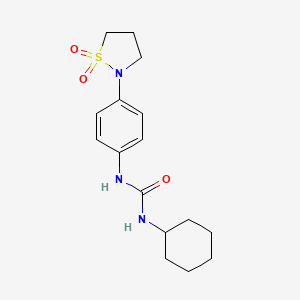

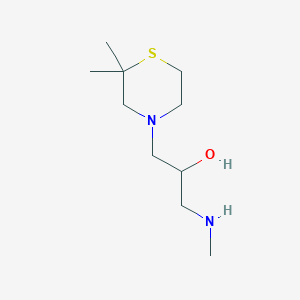

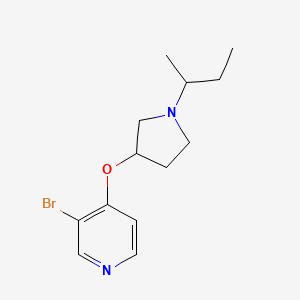

2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Applications

The foundational work in aromatic heterocyclic chemistry encompasses a broad spectrum of heterocycles, including pyridines, pyrazoles, and triazoles, underscoring their significance in various scientific applications (D. Davies, 1992). These core structures serve as pivotal building blocks in medicinal chemistry, material science, and organic synthesis, demonstrating their versatility and potential for innovation in the development of new therapeutic agents and materials.

Antiviral Activity of Heterocyclic Systems

Research into the conversion of furanones into heterocyclic systems, including pyrazoles and pyridazinones, has shown promising antiviral activities against HAV and HSV-1 viruses. This highlights the potential of heterocyclic compounds in the development of new antiviral drugs and the importance of exploring their biological activities (A. Hashem et al., 2007).

Molecular Docking and Biological Activity

A study on triazolopyridine and pyridine–pyrazole hybrid derivatives, initiated from hydrazinyl pyridine-carbonitrile, explores their antimicrobial and antioxidant activities through molecular docking. These findings suggest the critical role of heterocyclic compounds in drug discovery and the importance of computational methods in predicting biological activity (E. M. Flefel et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of a 1,2,3-triazole moiety and a pyridazinone ring . These structural features are common in many bioactive compounds, suggesting potential interactions with various enzymes or receptors.

Mode of Action

Compounds containing a1,2,3-triazole moiety and a pyridazinone ring have been reported to exhibit a wide range of biological activities . The triazole ring is a versatile pharmacophore in medicinal chemistry, known for its role in molecular recognition and binding to biological targets. The pyridazinone ring is a bioisostere of several other heterocyclic rings and can influence the lipophilicity, electronic distribution, and conformational aspects of the molecule, potentially enhancing its biological activity .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the 1,2,3-triazole moiety and the pyridazinone ring may influence these properties, potentially enhancing the compound’s stability, solubility, and permeability . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The 1,2,3-triazole moiety and the pyridazinone ring may enhance the compound’s stability under various conditions . .

Eigenschaften

IUPAC Name |

2-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c19-11-2-1-4-14-18(11)9-12(20)16-6-3-10(8-16)17-7-5-13-15-17/h1-2,4-5,7,10H,3,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSKIDOYHHULKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2877376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)

![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2877379.png)